
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride” is a chemical compound with the CAS Number: 1197237-40-3 . It is also known as Cyclopropyl-methyl-piperidin-4-yl-amine dihydrochloride . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Linear Formula: C9H20Cl2N2 . The InChI Code for this compound is 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H . The InChI key is GMLUQDIKQHBMKH-UHFFFAOYSA-N .科学的研究の応用
Electrophile-induced Dearomatizing Spirocyclization
The treatment of N-arylisonicotinamides demonstrates a pathway to spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization. This method yields spirocyclic dihydropyridines that can be transformed into spirocyclic piperidines, which are structurally related to biologically active molecules, suggesting potential applications in drug development and synthesis of complex molecular structures (Arnott et al., 2008).
Structure-Activity Relationships of Pyrazole Derivatives
Research into pyrazole derivatives as cannabinoid receptor antagonists reveals the importance of specific structural features for potent and selective activity against brain cannabinoid CB1 receptors. These findings could inform the design of new pharmacological probes or therapeutic agents capable of modulating cannabinoid receptor functions, which might be useful in treating disorders related to cannabinoid system dysregulation (Lan et al., 1999).
Analytical Profiles of Arylcyclohexylamines
The characterization of psychoactive arylcyclohexylamines, through advanced analytical techniques, underscores the capability for detailed molecular analysis in forensic and pharmaceutical sciences. This research aids in the identification and quantification of novel psychoactive substances in biological matrices, facilitating the development of detection methods for drug monitoring and pharmacological research (De Paoli et al., 2013).
Antibacterial Agents Development
The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives demonstrates a method for producing potent antibacterial agents. Such compounds, through their synthesis and reaction pathways, offer insights into the development of new antibiotics targeting resistant bacterial strains, highlighting the role of chemical synthesis in combating infectious diseases (Miyamoto et al., 1987).
Crystal Structure Studies for Drug Development
The synthesis and crystal structure analysis of novel bioactive heterocycles, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, provide essential information for the structural characterization of molecules with biological importance. This research aids in the molecular modeling and biological study of new compounds, potentially leading to the development of drugs with specific therapeutic applications (Thimmegowda et al., 2009).
将来の方向性
Pyrazole-containing compounds, which include “N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
作用機序
Target of Action
The primary target of N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially alter the signaling pathways regulated by MAPK14, affecting cellular processes such as cell growth and inflammation .
Biochemical Pathways
Given its target, it can be inferred that it may influence theMAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to external stress .
Result of Action
Considering its target, it may influence cellular processes regulated by mapk14, potentially affecting cell growth, differentiation, and inflammatory responses .
特性
IUPAC Name |
N-(cyclopropylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c19-15(18-9-11-1-2-11)13-3-4-14(17-10-13)12-5-7-16-8-6-12;;/h3-4,10-12,16H,1-2,5-9H2,(H,18,19);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOEVOQVXFPFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
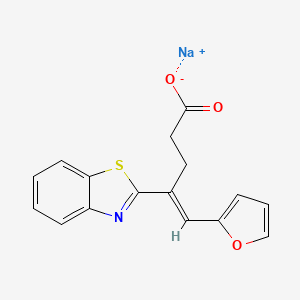

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)
![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)
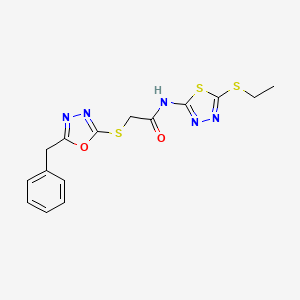
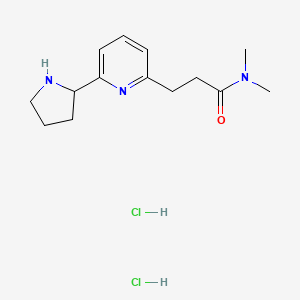
![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)
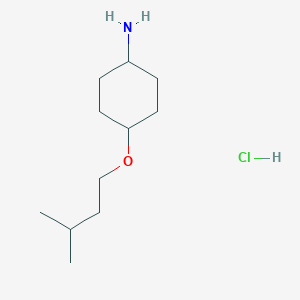

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)
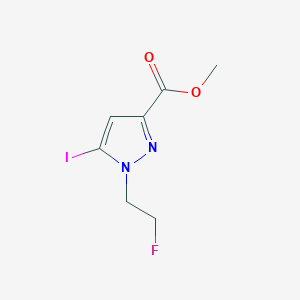

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)
